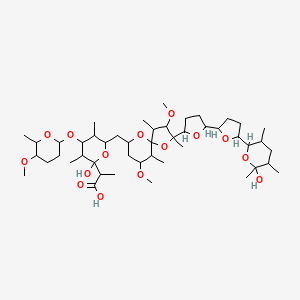
Carriomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carriomycin is a macrolide antibiotic that was approved by the National Medical Products Administration of China in 2019 . It is primarily used for the treatment of upper respiratory tract infections caused by bacteria such as Haemophilus influenzae, Streptococcus pneumoniae, and Moraxella catarrhalis . This compound is a mixture of related chemical compounds, specifically ester derivatives of spiramycin .
Preparation Methods
Carriomycin is synthesized through a series of chemical reactions involving the esterification of spiramycin. The synthetic routes typically involve the use of isovaleryl chloride to produce isovalerylspiramycin, which is one of the main components of this compound . Industrial production methods focus on optimizing the yield and purity of the compound through controlled reaction conditions and purification processes .
Chemical Reactions Analysis
Carriomycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its efficacy.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like isovaleryl chloride . The major products formed from these reactions are various ester derivatives of spiramycin, each with distinct biological properties .
Scientific Research Applications
Carriomycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of macrolide antibiotics.
Medicine: It has been investigated for its potential antiviral properties, including activity against SARS-CoV-2.
Mechanism of Action
Carriomycin exerts its effects by inhibiting protein synthesis in bacteria. It binds to the bacterial ribosome, specifically the 50S subunit, preventing the translocation of peptides and thereby inhibiting the synthesis of essential proteins . This mechanism is similar to other macrolide antibiotics, making this compound effective against a broad range of bacterial infections .
Comparison with Similar Compounds
Carriomycin is unique among macrolide antibiotics due to its specific ester derivatives of spiramycin. Similar compounds include:
Erythromycin: Another macrolide antibiotic that also inhibits protein synthesis by binding to the 50S ribosomal subunit.
Clarithromycin: A semisynthetic derivative of erythromycin with improved pharmacokinetic properties.
Azithromycin: Known for its extended half-life and broader spectrum of activity compared to erythromycin.
This compound’s uniqueness lies in its specific ester derivatives, which provide distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
65978-43-0 |
|---|---|
Molecular Formula |
C47H80O15 |
Molecular Weight |
885.1 g/mol |
IUPAC Name |
2-[2-hydroxy-6-[[2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]propanoic acid |
InChI |
InChI=1S/C47H80O15/c1-23-20-24(2)45(10,50)61-40(23)35-15-14-33(56-35)34-16-18-38(57-34)44(9)42(54-13)28(6)47(62-44)26(4)37(53-12)22-31(59-47)21-36-25(3)41(27(5)46(51,60-36)29(7)43(48)49)58-39-19-17-32(52-11)30(8)55-39/h23-42,50-51H,14-22H2,1-13H3,(H,48,49) |
InChI Key |
XVEWEQLVOJZMCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(OC1C2CCC(O2)C3CCC(O3)C4(C(C(C5(O4)C(C(CC(O5)CC6C(C(C(C(O6)(C(C)C(=O)O)O)C)OC7CCC(C(O7)C)OC)C)OC)C)C)OC)C)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















